![molecular formula C25H21Cl2N3O4 B2535917 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea CAS No. 1115911-81-3](/img/structure/B2535917.png)
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea
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Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea is a useful research compound. Its molecular formula is C25H21Cl2N3O4 and its molecular weight is 498.36. The purity is usually 95%.
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Biological Activity
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-malarial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₃
The presence of chloro and methoxy groups in its structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including our compound of interest. The following table summarizes findings from various studies on its efficacy against different cancer cell lines:
In a study evaluating the biological activity of phenylurea derivatives, this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.47 µM, indicating strong potential for further development as an anticancer agent .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. The following table summarizes its activity against Plasmodium falciparum:
Compound | Strain | IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | Pf 3D7 | 0.09 | 54 |
The results indicate that the compound possesses excellent antimalarial activity with a low cytotoxicity profile against mammalian cells, reflected in a high selectivity index (SI) value .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S phase.
- Inhibition of Plasmodium Growth : The urea moiety is suggested to form hydrogen bonds with key residues in the ATP binding site of Plasmodium proteins, disrupting their function and leading to reduced parasite viability .
Case Studies
A notable case study involved the assessment of the compound's efficacy in vivo using murine models infected with Plasmodium falciparum. The treated group showed a significant reduction in parasitemia compared to controls, supporting its potential as an antimalarial therapeutic agent.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O4/c1-32-22-12-20(14-5-4-6-15(26)9-14)29-19-8-7-16(10-17(19)22)28-25(31)30-21-11-18(27)23(33-2)13-24(21)34-3/h4-13H,1-3H3,(H2,28,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNRDFNHAGYXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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